molecular formula C15H11ClF3NO3 B12600810 5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide CAS No. 634185-04-9

5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B12600810
CAS No.: 634185-04-9
M. Wt: 345.70 g/mol
InChI Key: RMJGNTXRKNPXBF-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a hydroxy group, a methoxy group, and a trifluoromethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as tin (Sn) and hydrochloric acid (HCl).

    Substitution: The amine group is then substituted with a chloro group using reagents like thionyl chloride (SOCl2).

    Coupling Reaction: Finally, the compound is coupled with 3-methoxy-5-(trifluoromethyl)aniline to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Tin (Sn), hydrochloric acid (HCl)

    Substitution Reagents: Thionyl chloride (SOCl2), amines, thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted benzamide derivatives

Scientific Research Applications

5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-hydroxy-N-phenylbenzamide
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 3-benzyl-5-chloro-N-(4-chloro-3-nitrophenyl)-2-hydroxy-benzamide

Uniqueness

5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

CAS No.

634185-04-9

Molecular Formula

C15H11ClF3NO3

Molecular Weight

345.70 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C15H11ClF3NO3/c1-23-11-5-8(15(17,18)19)4-10(7-11)20-14(22)12-6-9(16)2-3-13(12)21/h2-7,21H,1H3,(H,20,22)

InChI Key

RMJGNTXRKNPXBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F

Origin of Product

United States

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